Z-FA-FMK

Descripción general

Descripción

Z-FA-FMK: is a synthetic compound known for its role as an irreversible inhibitor of cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It is also known to inhibit effector caspases-2, -3, -6, and -7 without affecting initiator caspases-8 and -10 . This compound has significant applications in biochemical research, particularly in the study of protease activity and apoptosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-FA-FMK involves the reaction of benzyloxycarbonyl-phenylalanine (Z-Phe) with DL-alanine (DL-Ala) and fluoromethyl ketone. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is usually stored in a desiccated form at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

The FMK moiety (-CH₂F) in Z-FA-FMK (chemical formula: C₂₁H₂₃FN₂O₄, MW: 386.4 Da) is critical for its electrophilic reactivity. The carbonyl carbon adjacent to the fluorine atom serves as the primary site for nucleophilic attack by cysteine thiolate groups in enzyme active sites . The benzyloxycarbonyl (Z) and phenylalanyl-alanyl peptide backbone enhance target specificity by mimicking natural protease substrates .

Mechanism of Covalent Inhibition

This compound reacts irreversibly with cysteine proteases and caspases via a two-step mechanism:

-

Nucleophilic Attack : The cysteine thiolate (Cys-S⁻) attacks the electrophilic carbonyl carbon of the FMK group, forming a tetrahedral thiohemiketal intermediate .

-

Fluoride Displacement : The C–F bond breaks, releasing fluoride (F⁻) and forming a stable thioether adduct with the enzyme (Figure 1) .

This covalent modification permanently inactivates enzymes such as:

Key Kinetic Parameters :

Metabolic Stability and Limitations

While this compound’s FMK group enhances reactivity, it is metabolically labile. In vivo, the FMK moiety can undergo hydrolysis to form fluoroacetate , a toxic metabolite that inhibits the tricarboxylic acid (TCA) cycle . This limits its therapeutic utility but makes it valuable as a research tool for studying apoptosis and protease pathways .

Comparative Reactivity of PFMK Derivatives

This compound belongs to the mono-fluoromethyl ketone (m-PFMK) class, which differs from di- (d-PFMK) and tri-fluoromethyl (t-PFMK) derivatives in hydration propensity and inhibition kinetics:

Synthetic and Analytical Considerations

-

Synthesis : Prepared via solid-phase peptide synthesis (SPPS) with FMK incorporation at the C-terminus .

-

Detection : Biotinylated derivatives enable covalent binding visualization via streptavidin blot .

This compound exemplifies the utility of PFMK-based inhibitors in probing cysteine protease mechanisms, though its metabolic instability underscores the need for optimized derivatives in therapeutic contexts . Its well-characterized reactivity profile makes it indispensable for apoptosis and protease research.

Aplicaciones Científicas De Investigación

Inhibition of SARS-CoV-2

Recent studies have highlighted the antiviral potential of Z-FA-FMK against SARS-CoV-2, the virus responsible for COVID-19. Research demonstrated that this compound effectively inhibited multiple strains of SARS-CoV-2 in vitro, with EC50 values ranging from 0.55 to 2.41 μM. In vivo studies using K18 hACE2 transgenic mice showed that oral administration of this compound significantly improved survival rates (60%) compared to standard antiviral treatments like nirmatrelvir and molnupiravir . The compound's host-targeting mechanism may reduce the risk of drug resistance and enhance its efficacy against various coronaviruses.

Inhibition of Effector Caspases

This compound has been shown to selectively inhibit effector caspases (caspases 2, 3, 6, and 7) while sparing initiator caspases (caspases 8 and 10). This selective inhibition allows researchers to study apoptosis pathways more effectively. For instance, in Jurkat cells, this compound demonstrated that apoptosis induced by certain stimuli occurs via the mitochondrial pathway . This property makes it a valuable tool in apoptosis research and therapeutic development.

Restoration of SMN Protein Levels

In studies related to spinal muscular atrophy (SMA), this compound increased the expression levels of survival motor neuron (SMN) proteins in fibroblast cells derived from SMA patients. Treatment with this compound resulted in a dose-dependent increase in SMN protein levels, significantly ameliorating apoptosis markers in SMA motor neuron cultures . This suggests potential therapeutic applications for SMA and similar neurodegenerative diseases.

Impact on T Cell Activation

This compound has been implicated in modulating immune responses by inhibiting T cell activation and proliferation. It was found to block the activation of caspase-8 and caspase-3, which are crucial for T cell function. This blockade leads to a decrease in intracellular glutathione levels and an increase in reactive oxygen species (ROS), indicating a complex interaction between this compound and immune cell signaling pathways . Such properties could be leveraged in autoimmune disease research or therapies aimed at regulating immune responses.

Summary of Research Findings

Mecanismo De Acción

Z-FA-FMK exerts its effects by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity . The compound forms a covalent bond with the thiol group of the cysteine residue in the protease, leading to the inactivation of the enzyme . This inhibition blocks the protease-mediated cleavage of substrates, thereby affecting various cellular processes such as apoptosis .

Comparación Con Compuestos Similares

Z-Val-Ala-Asp-fluoromethylketone: Another fluoromethyl ketone-based inhibitor that targets caspases.

Z-Leu-Leu-Leu-fluoromethylketone: A similar compound that inhibits proteasome activity.

Z-Ile-Glu-Thr-Asp-fluoromethylketone: Targets initiator caspases such as caspase-8 and -10.

Uniqueness: Z-FA-FMK is unique in its selective inhibition of effector caspases-2, -3, -6, and -7, while not affecting initiator caspases-8 and -10 . This selectivity makes it a valuable tool for studying specific pathways in apoptosis and protease activity .

Actividad Biológica

Z-FA-FMK is a synthetic peptide inhibitor that primarily targets cathepsins B and L, as well as effector caspases involved in apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.

This compound selectively inhibits effector caspases, specifically caspases 2, 3, 6, and 7, while having little to no effect on initiator caspases such as caspases 8 and 10. The compound's mechanism involves covalent binding to the active site of these effector caspases, thereby blocking their activity in apoptotic pathways. This selectivity is crucial for its potential use in therapeutic contexts where modulation of apoptosis is desired without triggering excessive cell death.

Table 1: Inhibition Profile of this compound on Caspases

| Caspase | Effect of this compound | Notes |

|---|---|---|

| Caspase 2 | Inhibited | Most sensitive |

| Caspase 3 | Inhibited | Significant reduction in activity |

| Caspase 6 | Partially inhibited | Lesser effect |

| Caspase 7 | Inhibited | Effective inhibition |

| Caspase 8 | Not affected | Initiator caspase |

| Caspase 9 | Partially inhibited | Autoproteolytic cleavage unaffected |

| Caspase 10 | Not affected | Initiator caspase |

Cancer Cell Apoptosis

In studies involving Jurkat T cells, this compound was shown to effectively block the induction of DEVDase activity (a marker for caspase activity), DNA fragmentation, and the externalization of phosphatidylserine—key indicators of apoptosis. When treated with retinoid-related molecules (RRMs), which induce apoptosis through the mitochondrial pathway, this compound demonstrated a significant reduction in apoptotic markers when compared to control groups .

The compound's ability to inhibit apoptosis induced by RRMs suggests its potential as a therapeutic agent in cancer treatments where controlled apoptosis is beneficial. For instance, this compound's selective inhibition was noted to significantly reduce cell death induced by paclitaxel and other chemotherapeutic agents .

Neuroprotective Effects

Recent investigations have also highlighted this compound's protective effects against mitochondrial dysfunction and neuropathy in models of spinal muscular atrophy (SMA). In vitro studies using patient-derived motor neurons showed that treatment with this compound mitigated mitochondrial impairment and improved cell viability . In vivo experiments further indicated that this compound administration led to enhanced survival rates and recovery in SMA animal models compared to standard treatments.

Antiviral Activity

Emerging research has explored the antiviral potential of this compound against SARS-CoV-2. A study demonstrated that this compound exhibited potent antiviral effects in vitro against various strains of the virus, with effective concentrations (EC50) ranging from 0.55 to 2.41 µM. In vivo results showed that mice treated with this compound had improved survival rates and recovery times compared to those treated with established antiviral drugs like nirmatrelvir and molnupiravir . This host-targeting mechanism may reduce the risk of developing drug resistance.

Case Studies

- Cancer Treatment : A study involving human cancer cell lines revealed that this compound effectively reduced apoptosis markers when combined with chemotherapeutic agents like paclitaxel. The protective effect against drug-induced apoptosis suggests its potential role as an adjunct therapy in cancer treatment.

- Spinal Muscular Atrophy : In animal models of SMA, this compound administration resulted in a significant reduction in motor neuron degeneration and improved functional outcomes compared to untreated controls.

- COVID-19 Research : The antiviral efficacy observed in vitro against SARS-CoV-2 positions this compound as a candidate for further clinical evaluation, particularly due to its unique mechanism that targets host proteases rather than viral components.

Propiedades

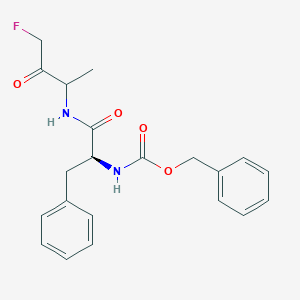

IUPAC Name |

benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-PKHIMPSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336087 | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197855-65-5 | |

| Record name | MDL-201053, (DL-alanine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-201053, (DL-ALANINE)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.